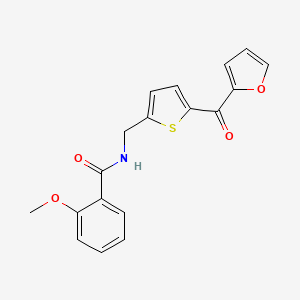

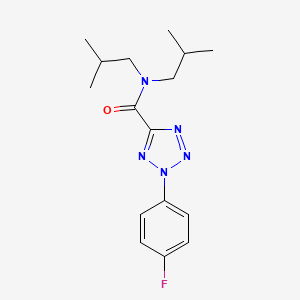

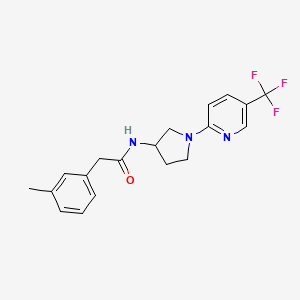

3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridin-4-ylmethyl is a common structural motif found in many organic compounds . It consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a methyl group. This structure can be part of larger molecules, such as benzotriazinones, which are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) with a wide range of biological activities .

Synthesis Analysis

The synthesis of pyridin-4-ylmethyl derivatives often involves the use of classical molecular simulation methods . For example, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was achieved using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of pyridin-4-ylmethyl derivatives can be complex and varies depending on the specific compound. For instance, the structure of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide was described as a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .Chemical Reactions Analysis

The chemical reactions involving pyridin-4-ylmethyl derivatives can be diverse. For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives involved the use of magnesium oxide nanoparticles as a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridin-4-ylmethyl derivatives depend on the specific compound. For instance, the compound N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide was described as light-yellow crystals .Scientific Research Applications

Catalytic Activity in Oxidation Reactions

The compound has been associated with the synthesis of dioxidovanadium(V) complexes, which exhibit catalytic activity in the oxidation of olefins using hydrogen peroxide as an oxidant. This application is crucial in organic synthesis, particularly in the selective oxidation of organic molecules, demonstrating the compound's potential as a ligand in catalytic systems (Ghorbanloo et al., 2017).

Coordination Polymers

Coordination polymers formed from reactions involving flexible bis(2-pyridyl) ligands showcase the structural versatility of pyridin-4-ylmethyl derivatives. These polymers exhibit diverse structural motifs depending on the ligand and reaction stoichiometry, underlining their potential in the design of new materials with novel properties (Oh et al., 2005).

Corrosion Inhibition

In the field of materials science, derivatives of "3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one" have been explored as corrosion inhibitors for mild steel in acidic medium. This application is vital for protecting industrial infrastructure and machinery against corrosion, potentially saving significant maintenance costs (Ma et al., 2017).

Antimicrobial and Antitumor Activities

Research has also focused on the synthesis of zinc(II) complexes with pyridine thiazole derivatives derived from "this compound," which displayed considerable in vitro antimicrobial activity against specific bacteria and cancer cell lines. This highlights the compound's potential in medicinal chemistry for developing new therapeutic agents (Xun-Zhong et al., 2020).

Safety and Hazards

properties

IUPAC Name |

3-(pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c18-13-11-3-1-2-4-12(11)15-16-17(13)9-10-5-7-14-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAXRACSUITJPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2857228.png)

![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)